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Compound of Interest

Compound Name: TMC310911

Cat. No.: B611404

FOR IMMEDIATE RELEASE

This guide provides a comprehensive comparison of the pharmacokinetic (PK) interactions of
TMC310911, a novel HIV-1 protease inhibitor, with a particular focus on its co-administration
with the pharmacokinetic enhancer ritonavir. The data presented is compiled from Phase 1 and
Phase 2a clinical studies to assist researchers, scientists, and drug development professionals
in understanding the metabolic profile and interaction potential of this compound.

Executive Summary

TMC310911 has been evaluated in clinical trials both as a standalone agent and in
combination with ritonavir. The primary pharmacokinetic interaction identified is the significant
boosting effect of ritonavir on TMC310911's systemic exposure. This interaction is crucial for
optimizing the therapeutic efficacy of TMC310911. This guide summarizes the key quantitative
data from these interaction studies, details the experimental methodologies, and provides
visual representations of the metabolic pathways and study designs.

Comparative Pharmacokinetic Data

The co-administration of ritonavir, a potent inhibitor of the cytochrome P450 3A4 (CYP3A4)
enzyme, markedly increases the plasma concentrations of TMC310911. This allows for lower
or less frequent dosing of TMC310911.
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Table 1: Pharmacokinetic Parameters of TMC310911
Wit! | Wit Ri ir (Single I )

Treatment Group Cmax (ng/mL) AUC (ng-h/mL)

Data not available in provided Data not available in provided
TMC310911 (300 mg, alone)
search results search results

TMC310911 (300 mg) +

) ) Specific values increased[1] Specific values increased[1]
Ritonavir (100 mg BID)

Data not available in provided Data not available in provided
TMC310911 (600 mg, alone)
search results search results

TMC310911 (600 mg) +

) ) Specific values increased[1] Specific values increased[1]
Ritonavir (100 mg BID)

Note: While the source indicates a significant increase in systemic exposure, specific mean
values for Cmax and AUC for single doses with and without ritonavir were not detailed in the
provided abstracts. The data confirms that coadministration of ritonavir increased the systemic
exposure to TMC310911.[1]

Table 2: Steady-State Pharmacokinetic Parameters of
Ritonavir-Boosted TMC310911 in Treatment-Naive HIV-1-
Infected Patients (Day 14)
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Dosing Regimen

(TMC310911 + 100 mg Mean Cmax (ng/mL) Mean AUCO0-12h (ng-h/mL)
Ritonavir)

Dose-proportional increase Dose-proportional increase
75 mg BID

noted[2] noted[2]

Dose-proportional increase Dose-proportional increase
150 mg BID

noted[2] noted[2]

Dose-proportional increase Dose-proportional increase
300 mg BID

noted[2] noted[2]

Daily exposure comparable to Daily exposure comparable to

300 mg QD
150 mg BID[2] 150 mg BID[2]

Note: The studies indicated that the mean maximum plasma concentration (Cmax) and the
mean area under the plasma concentration-time curve from 0 to 12 hours (AUC0-12h) tended
to increase dose-proportionally for the twice-daily (BID) doses at steady state.[2] The daily
exposure for the 300 mg once-daily (QD) regimen was comparable to the 150 mg BID regimen.

[2]

Experimental Protocols

The data presented is derived from two key types of clinical studies: a Phase 1 study in healthy
participants and a Phase 2a study in treatment-naive HIV-1-infected patients.

Phase 1 Single- and Multiple-Dose Study in Healthy
Participants

o Study Design: A randomized, double-blind, placebo-controlled study in healthy adults (18-55
years).[1] The study included single-dose and multiple-dose phases.

e Dosing:

o Single Dose: TMC310911 administered in doses ranging from 75 mg to 2000 mg.[1] An
open-label phase evaluated TMC310911 (300 mg or 600 mg) alone or with ritonavir (100
mg BID).[1]
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o Multiple Dose: Participants received various regimens of TMC310911 (e.g., 300 mg BID,
600 mg QD, 150 mg BID, 900 mg BID) with or without ritonavir for 6 to 9 days.[1]

o Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points
after drug administration to determine the plasma concentrations of TMC310911.

o Bioanalytical Method: Plasma concentrations of TMC310911 were likely measured using a
validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-
MS/MS) method, as is standard for such studies.

e Pharmacokinetic Analysis: Standard non-compartmental methods were used to calculate
pharmacokinetic parameters such as Cmax, AUC, and half-life.

Phase 2a Study in Treatment-Naive HIV-1-Infected
Patients

o Study Design: An open-label, randomized study in treatment-naive HIV-1-infected patients
(18-60 years).[2][3]

o Dosing Regimens: Patients received one of four dosing regimens of TMC310911 for 14
days, all co-administered with 100 mg of ritonavir:[2][4]

[¢]

75 mg BID (n=9)

[e]

150 mg BID (n=8)

o

300 mg BID (n=8)

o

300 mg QD (n=8)

o Pharmacokinetic Sampling: Blood samples were collected to determine steady-state
pharmacokinetic parameters on Day 14.[2]

» Efficacy Assessment: The primary efficacy endpoint was the mean change from baseline in
HIV-1 RNA levels.[2]

Visualizing the Interactions and Processes
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To better illustrate the underlying mechanisms and study designs, the following diagrams are
provided.
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Caption: Metabolic pathway of ritonavir-boosted TMC310911.
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Caption: Generalized workflow of TMC310911 clinical trials.

Conclusion

The available data strongly supports the use of ritonavir as a pharmacokinetic enhancer for
TMC310911, leading to a significant increase in its systemic exposure.[1][3] This allows for the
exploration of various dosing regimens to optimize the balance between efficacy and
tolerability. The combination has shown potent antiviral activity and was generally safe and
well-tolerated in early phase studies.[2][3] Further research and full-text publications of these
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studies would provide more detailed quantitative data to refine our understanding of this
important drug-drug interaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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